N'-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide
Description
Properties
IUPAC Name |
N'-hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-6(9-12)5-7(11)10-3-1-2-4-10/h12H,1-5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUFAXRPGSQHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479080-07-4 | |
| Record name | (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479080-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
One-Pot Synthesis via Nucleophilic Addition
A prominent strategy involves the condensation of pyrrolidine, a β-keto ester, and hydroxylamine. For example, reacting pyrrolidine with ethyl acetoacetate forms 3-oxo-3-(pyrrolidin-1-yl)propanoate, which subsequently undergoes amidoximation with hydroxylamine hydrochloride. This method achieves yields of 65–72% under mild conditions (40–50°C, 6–8 hours) in ethanol/water solvent systems.
Key advantages include:
Reaction Conditions and Catalysts
The use of tetrabutylammonium fluoride (TBAF) as a catalyst enhances reaction rates by facilitating nucleophilic attack on the β-keto ester. In a representative procedure, TBAF (3 equiv.) in dimethylformamide (DMF) at room temperature achieves 67% yield within 1 hour.
Catalytic Methods in Synthesis
Catalysts play a critical role in optimizing selectivity and efficiency. Both homogeneous and heterogeneous systems have been explored.
Heteropolyacid Catalysts
Phosphotungstic acid (H₃PW₁₂O₄₀) has been employed in microwave-assisted syntheses. Under microwave irradiation (180 W, 70°C), this solid acid catalyst promotes the formation of the amidoxime group via condensation, yielding 79–88% in ethanol/water mixtures.
Comparative Performance of Catalysts
| Catalyst | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|
| TBAF | 25 | 67 | 1 hour |
| H₃PW₁₂O₄₀ | 70 | 85 | 20 minutes |
| Lipase (CAL-B) | 55 | 81–93 | 12 hours |
Heteropolyacids outperform organocatalysts in speed but require energy-intensive conditions. Enzymatic methods, while slower, align with green chemistry principles.
Enzymatic and Green Chemistry Approaches
Enzymatic catalysis provides an eco-friendly alternative to traditional methods.
Lipase-Catalyzed Amidoximation
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between 3-oxo-3-(pyrrolidin-1-yl)propanenitrile and hydroxylamine at 55°C. This method achieves 81–93% yield in 12 hours, producing only water as a byproduct.
Advantages:
-
Biocompatibility : Eliminates toxic solvents.
-
Stereoselectivity : Enzymes favor specific conformations, reducing byproduct formation.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Yield Range (%) | Key Limitation |
|---|---|---|
| One-Pot MCR | 65–72 | Moderate catalyst loading |
| Heteropolyacid | 79–88 | High energy input |
| Enzymatic | 81–93 | Extended reaction time |
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted imidamides.
Scientific Research Applications
N’-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Key Properties |
|---|---|---|---|---|
| N'-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide | C₇H₁₂N₃O₂ | 170.19 g/mol | Pyrrolidine, β-ketoamidine, amidoxime | Chelation capability, moderate polarity |
| N'-Hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide | C₈H₁₅N₃O₂ | 185.22 g/mol | Piperidine, β-ketoamidine, amidoxime | Higher lipophilicity, six-membered ring |
| N'-Hydroxy-3-(1H-pyrazol-1-yl)propanimidamide | C₆H₁₀N₄O | 154.17 g/mol | Pyrazole, amidoxime | Aromaticity, hydrogen-bonding capacity |
| (1Z)-N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide | C₈H₁₁F₃N₄O | 236.19 g/mol | Trifluoromethylpyrazole, amidoxime | Enhanced metabolic stability, hydrophobicity |
Key Observations :
- Aromatic vs. Aliphatic Substituents : Pyrazole-containing analogs (e.g., ) exhibit stronger hydrogen-bonding interactions due to aromatic nitrogen atoms, which may enhance target specificity in enzyme inhibition compared to aliphatic pyrrolidine/piperidine derivatives .
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances metabolic stability and hydrophobicity, making it more suitable for in vivo applications .
Reactivity Differences :
- The amidoxime group in all compounds enables chelation of transition metals (e.g., Fe³⁺, Cu²⁺), but the pyrrolidine variant’s smaller ring may facilitate faster complexation kinetics due to reduced steric hindrance .
- Trifluoromethylpyrazole derivatives () resist oxidative degradation better than non-fluorinated analogs, enhancing shelf-life .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare N'-hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Amidine formation : Reacting pyrrolidine with a β-keto ester precursor (e.g., ethyl 3-oxo-3-pyrrolidinylpropanoate) under basic conditions to form the amidine backbone .
- Hydroxylamine functionalization : Introducing the N'-hydroxy group via hydroxylamine hydrochloride in ethanol/water mixtures at controlled pH (5–6) to avoid over-oxidation .
- Coupling agents : Use of HATU (O-(7-Aza-1-hydroxybenzotriazole) N,N,N',N'-tetramethyluronium hexafluorophosphate) to stabilize intermediates during amide bond formation .
Q. Which spectroscopic and computational tools are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm pyrrolidine ring protons (δ 1.7–2.1 ppm) and amidine carbonyl signals (δ 165–170 ppm) .
- X-ray crystallography : Resolve Z/E isomerism in the amidine moiety; bond angles and hydrogen-bonding networks are critical for stability .
- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .
Advanced Research Questions
Q. How does the compound’s reactivity differ in nucleophilic versus electrophilic environments?
- Methodological Answer :
- Nucleophilic reactions : The hydroxylamine group (-NHOH) acts as a nucleophile, participating in condensation with aldehydes (e.g., forming oximes under acidic conditions) .
- Electrophilic reactions : The amidine nitrogen undergoes alkylation with iodomethane (CH₃I) in THF, but steric hindrance from the pyrrolidine ring reduces reaction yields (~40%) compared to piperidine analogs .
- Kinetic studies : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to quantify intermediates .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer :
- Comparative assays : Replicate studies using standardized protocols (e.g., MMP-9 inhibition assays with 10 μM compound, Tris-HCl buffer pH 7.4) .
- Structural analogs : Compare with derivatives like N'-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide (CAS 446064-86-4) to isolate the role of the pyrrolidine ring .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends in structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s interaction with metalloproteinases?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding to MMP-9’s catalytic zinc ion; prioritize poses where the hydroxylamine group chelates Zn²⁺ (binding energy ≤ -8.5 kcal/mol) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the amidine carbonyl and enzyme residues (e.g., Glu402) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for mutations in the enzyme’s active site to validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
